N-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]-3-(4-nitrophenoxy)thiophene-2-carboxamide
Description
N-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]-3-(4-nitrophenoxy)thiophene-2-carboxamide is a thiophene-based carboxamide derivative characterized by a dichlorophenyl group substituted with a 2-methoxyethoxy chain at the 5-position and a 4-nitrophenoxy moiety at the 3-position of the thiophene ring. This structural complexity confers unique electronic and steric properties, making it a candidate for pharmaceutical or agrochemical applications.
Properties
IUPAC Name |
N-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]-3-(4-nitrophenoxy)thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16Cl2N2O6S/c1-28-7-8-29-18-11-16(14(21)10-15(18)22)23-20(25)19-17(6-9-31-19)30-13-4-2-12(3-5-13)24(26)27/h2-6,9-11H,7-8H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRRPBZDDMDZDEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=C(C=C(C(=C1)NC(=O)C2=C(C=CS2)OC3=CC=C(C=C3)[N+](=O)[O-])Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16Cl2N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2,4-Dichloro-5-(2-methoxyethoxy)phenyl]-3-(4-nitrophenoxy)thiophene-2-carboxamide, also known by its CAS number 339015-29-1, is a synthetic compound with potential applications in various biological contexts including antimicrobial and anticancer activities. This article reviews the biological activity of this compound based on diverse research findings and case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a thiophene core substituted with various functional groups. The presence of dichloro and nitro groups may contribute to its biological activity, as these substituents can influence the compound's interaction with biological targets.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of this compound against various pathogens.
- Minimum Inhibitory Concentration (MIC) : The compound exhibited significant antimicrobial activity with MIC values reported in the range of 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .
- Biofilm Inhibition : It demonstrated a superior ability to inhibit biofilm formation compared to standard antibiotics like Ciprofloxacin, indicating its potential as a therapeutic agent in treating infections associated with biofilms .
Anticancer Activity
In vitro studies have suggested that the compound may possess anticancer properties:
- Cell Viability Assays : The compound was tested on various cancer cell lines, showing promising results in reducing cell viability at low concentrations (IC50 values > 60 μM) .
- Mechanistic Insights : Further investigations revealed that the compound acts as an inhibitor of DNA gyrase and dihydrofolate reductase (DHFR), with IC50 values ranging from 12.27 to 31.64 μM for DNA gyrase inhibition .
Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, this compound was tested against clinical isolates of bacteria. The study found that:
- The compound effectively inhibited growth at concentrations lower than those required for traditional antibiotics.
- Synergistic effects were noted when combined with other antimicrobials, enhancing overall efficacy .
Study 2: Cancer Cell Line Testing
A series of experiments were conducted using various cancer cell lines to assess cytotoxic effects. Key findings included:
- Significant reduction in cell proliferation rates in treated cells compared to controls.
- Induction of apoptosis was observed through flow cytometry analysis, suggesting a mechanism involving programmed cell death .
Data Table: Biological Activity Overview
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural features and properties of the target compound and its analogs:
Key Observations:
Substituent Effects: The 2-methoxyethoxy group in the target compound likely enhances solubility compared to simpler chloro or nitro substituents in analogs like N-(2-nitrophenyl)thiophene-2-carboxamide .
Biological Activity :
- Thiophene carboxamides with nitro groups (e.g., N-(2-nitrophenyl)thiophene-2-carboxamide) exhibit antibacterial and antifungal activities, attributed to interactions with microbial enzymes or DNA .
- Thiazolyl-substituted analogs () show variable purity (42% vs. 99%), highlighting synthetic challenges in optimizing substituent combinations .
Molecular Interactions and Stability
- Hydrogen Bonding : Unlike N-(2-nitrophenyl)thiophene-2-carboxamide, which forms weak C–H⋯O/S interactions, the target’s 2-methoxyethoxy group could participate in stronger hydrogen bonds, improving solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
